Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
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Overview
Description
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is a complex organic compound with the molecular formula C24H33NO16 and a molecular weight of 591.52 g/mol . This compound is a derivative of neuraminic acid, which is a key component in the structure of sialic acids. Sialic acids are essential in various biological processes, including cellular recognition and signaling.
Preparation Methods
The synthesis of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester involves multiple acetylation steps. The starting material, neuraminic acid, undergoes acetylation at specific hydroxyl groups to form the pentaacetyl derivative. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The final product is obtained after purification through recrystallization or chromatography.
Chemical Reactions Analysis
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Scientific Research Applications
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in cellular recognition and signaling processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting sialic acid-related pathways.
Industry: It is used in the production of glycoproteins and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with specific molecular targets, such as sialic acid-binding proteins. These interactions can modulate cellular signaling pathways and influence various biological processes. The acetyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester can be compared with other neuraminic acid derivatives, such as:
N-Acetylneuraminic Acid: A simpler derivative with fewer acetyl groups.
N-Glycolylneuraminic Acid: Another derivative with a glycolyl group instead of an acetyl group.
2,3,4,6-Tetraacetyl-D-N-acetylneuraminic Acid: A similar compound with one less acetyl group. The uniqueness of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester lies in its multiple acetyl groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C24H33NO16 |
---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32) |
InChI Key |
YVLNEPRLKNKBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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